3-(4-Formylphenyl)picolinic acid
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Overview
Description
3-(4-Formylphenyl)picolinic acid is an organic compound with the molecular formula C13H9NO3 It is a derivative of picolinic acid, where a formyl group is attached to the phenyl ring at the para position
Scientific Research Applications
3-(4-Formylphenyl)picolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
Target of Action
The primary targets of 3-(4-Formylphenyl)picolinic acid are zinc finger proteins (ZFPs) . These proteins play a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
This compound interacts with its targets, the ZFPs, by binding to them in a way that changes their structures and disrupts zinc binding, thereby inhibiting their function . This disruption of zinc binding is a key aspect of the compound’s mode of action .
Biochemical Pathways
It is known that the compound plays a role in zinc transport , which is a critical process in various biochemical pathways
Pharmacokinetics
It is known that the compound is a metabolite of tryptophan , suggesting that it may be absorbed and distributed in the body through pathways associated with tryptophan metabolism.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of ZFP function . This can lead to a disruption in processes such as viral replication and packaging, as well as normal cell homeostatic functions . The compound has been shown to have anti-viral properties in vitro and in vivo .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that picolinic acid, a related compound, exhibits broad-spectrum antiviral activity against enveloped viruses
Cellular Effects
Picolinic acid, a tryptophan metabolite, has been shown to have an anabolic effect on bone in vivo, increasing bone formation, bone mass, and bone strength
Molecular Mechanism
Picolinic acid, a related compound, has been shown to inhibit enveloped virus entry by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis
Metabolic Pathways
3-(4-Formylphenyl)picolinic acid is likely involved in the kynurenine pathway, a major route of L-tryptophan catabolism
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Formylphenyl)picolinic acid typically involves the formylation of 4-bromobenzaldehyde followed by a Suzuki-Miyaura coupling reaction with picolinic acid. The reaction conditions for the Suzuki-Miyaura coupling include the use of a palladium catalyst, a base such as potassium carbonate, and a boronic acid derivative under an inert atmosphere .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Formylphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 3-(4-Carboxyphenyl)picolinic acid.
Reduction: 3-(4-Hydroxymethylphenyl)picolinic acid.
Substitution: 3-(4-Nitrophenyl)picolinic acid or 3-(4-Halophenyl)picolinic acid.
Comparison with Similar Compounds
Picolinic acid: A simpler derivative with a carboxylic acid group attached to the pyridine ring.
Nicotinic acid: An isomer of picolinic acid with the carboxyl group at the 3-position.
Isonicotinic acid: Another isomer with the carboxyl group at the 4-position.
Uniqueness: 3-(4-Formylphenyl)picolinic acid is unique due to the presence of both a formyl group and a picolinic acid moiety. This combination allows for diverse reactivity and the formation of various coordination complexes, making it valuable in different fields of research.
Properties
IUPAC Name |
3-(4-formylphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-8-9-3-5-10(6-4-9)11-2-1-7-14-12(11)13(16)17/h1-8H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBFPCXWHINREB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=CC=C(C=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60687033 |
Source
|
Record name | 3-(4-Formylphenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60687033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261972-92-2 |
Source
|
Record name | 3-(4-Formylphenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60687033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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